3,6-Bis(3-bromopropoxy)acridine
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Overview
Description
3,6-Bis(3-bromopropoxy)acridine is a chemical compound with the molecular formula C19H19Br2NO2. It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-bromopropoxy)acridine typically involves the reaction of acridine with 3-bromopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(3-bromopropoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The acridine core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
3,6-Bis(3-bromopropoxy)acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: The compound is studied for its DNA-binding properties, which make it a potential candidate for anticancer research.
Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and antitumor activities.
Industry: The compound is used in the development of dyes and fluorescent materials for visualization of biomolecules
Mechanism of Action
The mechanism of action of 3,6-Bis(3-bromopropoxy)acridine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Acridine: The parent compound of 3,6-Bis(3-bromopropoxy)acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19Br2NO2 |
---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
3,6-bis(3-bromopropoxy)acridine |
InChI |
InChI=1S/C19H19Br2NO2/c20-7-1-9-23-16-5-3-14-11-15-4-6-17(24-10-2-8-21)13-19(15)22-18(14)12-16/h3-6,11-13H,1-2,7-10H2 |
InChI Key |
JFKLPQNTWSSLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCBr)C=C21)OCCCBr |
Origin of Product |
United States |
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